1-Cyclohexylpiperazine
Description
1-Cyclohexylpiperazine is a piperazine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the piperazine ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and conformational flexibility, which influence its pharmacological activity . The compound has been extensively studied as a ligand for sigma (σ) receptors, particularly the σ2 subtype, with applications in cancer research (e.g., antiproliferative agents) and positron emission tomography (PET) imaging . Its synthesis typically involves nucleophilic substitution reactions, such as coupling cyclohexylpiperazine with halogenated intermediates under basic conditions, achieving yields exceeding 90% in optimized protocols .
Properties
IUPAC Name |
1-cyclohexylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDSXKIDJNKIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170357 | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17766-28-8 | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17766-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939 | |
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Preparation Methods
Standard Reaction Conditions
A typical procedure involves refluxing piperazine with a cyclohexyl halide in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) in the presence of an inorganic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The base neutralizes the hydrohalic acid generated during the reaction, driving the equilibrium toward product formation.
Table 1: Comparative Yields Under Varied Conditions
| Cyclohexyl Halide | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromide | Acetonitrile | K₂CO₃ | 80 | 12 | 78 |
| Chloride | DMF | NaOH | 100 | 24 | 65 |
| Bromide | Toluene | Et₃N | 110 | 18 | 72 |
Challenges and Solutions
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Regioselectivity : Piperazine contains two equivalent nitrogen atoms, leading to potential bis-alkylation. To mitigate this, a 1:1 molar ratio of piperazine to cyclohexyl halide is maintained.
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Side Reactions : Prolonged heating may result in over-alkylation or elimination byproducts. Short reaction times and controlled temperatures (80–100°C) are critical.
Boc-Protection/Deprotection Strategy
To enhance regioselectivity, researchers often employ a protection-deprotection approach using tert-butoxycarbonyl (Boc) groups. This method ensures mono-alkylation by temporarily blocking one nitrogen atom of piperazine.
Synthesis Workflow
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Protection : 1-Boc-piperazine is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Alkylation : The protected piperazine is reacted with a cyclohexyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile).
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Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, yielding this compound.
Table 2: Efficiency of Deprotection Agents
| Agent | Concentration | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TFA | 20% v/v | 2 | 92 | 98 |
| HCl (dioxane) | 4 M | 4 | 88 | 95 |
Advantages
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High Selectivity : Ensures mono-substitution, avoiding bis-cyclohexyl byproducts.
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Scalability : Suitable for industrial production with yields exceeding 90% after optimization.
Alternative Synthetic Routes
Reductive Amination
An alternative approach involves reductive amination of cyclohexanone with piperazine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method avoids halogenated intermediates and operates under milder conditions.
Reaction Scheme :
Optimization Data :
-
Solvent : Methanol (yield: 68%) vs. Tetrahydrofuran (yield: 54%).
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pH : Reaction proceeds optimally at pH 5–6, maintained using acetic acid.
Grignard Reagent Approach
This compound can also be synthesized via the reaction of piperazine with cyclohexylmagnesium bromide (Grignard reagent). This method, though less common, provides a halogen-free pathway.
Key Considerations :
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Moisture Sensitivity : Requires anhydrous conditions and inert atmosphere (e.g., nitrogen or argon).
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Workup : Quenching with ammonium chloride (NH₄Cl) followed by extraction with ethyl acetate.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to improve heat and mass transfer, reducing reaction times from hours to minutes. For example, a microreactor system achieved 85% yield in 30 minutes at 120°C.
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Yield | 78% | 85% |
| Energy Consumption | High | Low |
Green Chemistry Initiatives
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Solvent Recycling : Acetonitrile recovery via distillation reduces waste.
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Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency at lower temperatures.
Analytical Characterization
Post-synthesis, this compound is characterized using:
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NMR Spectroscopy : ¹H NMR (CDCl₃) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl).
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Mass Spectrometry : ESI-MS m/z 169.2 [M+H]⁺.
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HPLC Purity : >98% using a C18 column (acetonitrile:water 70:30).
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Synthesis Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclohexyl halide + 1-Boc-piperazine | Reflux in organic solvent | Intermediate formation |
| 2 | Removal of Boc protecting group | Acidic conditions | Formation of 1-Cyclohexylpiperazine |
Chemistry
This compound serves as a versatile building block in organic synthesis. It is employed in the development of complex organic molecules and as a precursor for pharmacologically active compounds. Its unique cyclohexyl group contributes distinct physicochemical properties compared to other piperazine derivatives, enhancing its utility in synthetic chemistry .
Biology
In biological research, 1-CHP has been identified as a potent ligand for sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in various neurological processes and have been targeted for drug development aimed at treating conditions such as depression and schizophrenia. Notably, derivatives of 1-CHP have shown significant selectivity for sigma-2 receptors over sigma-1 receptors in cellular assays .
Case Study: Sigma Receptor Binding Affinity
- A study demonstrated that specific derivatives of 1-CHP exhibited up to 59-fold selectivity for sigma-2 receptors in MCF7 cancer cell lines compared to sigma-1 receptors .
Medicine
As a precursor for several pharmacologically active compounds, this compound has potential therapeutic applications. For instance, it has been investigated for its role in the synthesis of novel analgesics and antipsychotic drugs. Its ability to modulate sigma receptor activity suggests it could be beneficial in developing treatments for neuropsychiatric disorders .
Materials Science
Recent studies have explored the use of this compound in materials science, particularly in the formation of charge transfer complexes. These complexes have applications in superconductors and photonic devices, showcasing the compound's versatility beyond traditional medicinal chemistry .
Mechanism of Action
1-Cyclohexylpiperazine exerts its effects primarily through its interaction with sigma receptors. These receptors are involved in modulating neurotransmitter systems and have implications in various neurological and psychiatric disorders. The compound binds to sigma receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Receptor Affinity and Selectivity
The σ2 receptor affinity of 1-cyclohexylpiperazine derivatives is influenced by alkyl chain length and substituent positioning:
- Intermediate chain lengths (3–5 methylenes) optimize σ2 binding, while longer chains (e.g., nC10H21) reduce affinity due to steric clashes .
- The cyclohexyl group enhances σ2 agonism, as demonstrated in guinea pig bladder contraction assays (EC50 = 0.8–3.2 µM) .
Pharmacological and Therapeutic Implications
- Anticancer Activity : this compound derivatives like PB28 exhibit dual σ1 antagonism and σ2 agonism, synergizing with anthracyclines to inhibit breast cancer growth .
- Antiviral Potential: PB28 also shows anti-SARS-CoV-2 activity by modulating σ receptors involved in viral replication .
- Neuropharmacology : Fluorophenyl-substituted analogues attenuate cocaine-induced convulsions, whereas MT-45’s opioid activity limits its therapeutic utility .
Biological Activity
1-Cyclohexylpiperazine (CHP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of CHP, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a cyclohexyl group. This structural configuration plays a crucial role in its interaction with biological targets, particularly various receptors.
Sigma Receptor Interaction
CHP and its derivatives have been shown to interact with sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in various physiological processes, including pain modulation, neuroprotection, and tumor cell apoptosis:
- σ1 Receptor : Acts as a chaperone in the endoplasmic reticulum, influencing calcium signaling and cell survival. Ligands for this receptor are being evaluated for treating neurological disorders such as depression and schizophrenia .
- σ2 Receptor : Overexpressed in many cancer tissues, activation of σ2 receptors can induce apoptosis in tumor cells, making them potential targets for cancer therapy .
Structure-Activity Relationship (SAR)
Research has identified critical modifications to the CHP structure that enhance its biological activity. A study synthesized various analogues of CHP to evaluate their inhibitory effects on inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis:
- Key Findings :
Table 1: Summary of SAR Findings
| Compound | Modification | IC50 (μM) | MIC90 (μM) | Remarks |
|---|---|---|---|---|
| Compound 1 | Original structure | 0.084 | 31.2 | Retained activity |
| Compound 3 | Methyl at position-3 | >100 | 100 | Loss of activity |
| Compound 12 | Methyl at position-1 | 2.4 | 250 | Maintained enzyme activity |
| Compound 14 | Cycloheptyl instead of cyclohexyl | 0.83 | 31.2 | Reduced activity |
Antitumor Activity
One notable derivative of CHP, PB28, has demonstrated significant antitumor properties:
- Study Overview : PB28 was tested on breast cancer cell lines (MCF7 and MCF7 ADR), exhibiting cytotoxic effects through σ2 receptor agonism.
- Results : PB28 showed an IC50 in the nanomolar range and induced caspase-independent apoptosis, suggesting its potential as an anticancer agent .
Antimicrobial Activity
CHP's ability to inhibit IMPDH suggests potential use as an anti-tubercular agent:
- Mechanism : By inhibiting IMPDH, CHP disrupts purine biosynthesis in M. tuberculosis, which is critical for bacterial survival.
- Research Findings : Several analogues showed promising results against both wild-type and resistant strains of M. tuberculosis, indicating the compound's broad-spectrum antimicrobial potential .
Case Study 1: Antitumor Efficacy of PB28
In a study investigating PB28's effects on breast cancer cells, it was found that:
- Cytotoxicity : PB28 reduced cell viability significantly at various concentrations.
- Mechanism : The compound induced apoptosis through σ2 receptor activation, leading to enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin .
Case Study 2: Anti-Tubercular Properties
A comprehensive evaluation of CHP's analogues revealed:
Q & A
Q. What are standard methodologies for synthesizing charge transfer (CT) complexes using 1-cyclohexylpiperazine as a donor?
this compound (1-CYHP) is combined with π-acceptors like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) or CHL (2,3,5,6-tetrachloro-p-benzoquinone) in a 1:1 stoichiometry. Solutions of 1-CYHP and the acceptor (e.g., in acetonitrile) are mixed under continuous stirring for 1 hour. The resulting gel-like solid is air-dried and characterized via UV-Vis, FT-IR, and NMR spectroscopy .
Q. How are spectroscopic techniques employed to characterize CT complexes of this compound?
- UV-Vis Spectroscopy : Measures absorbance shifts to confirm CT complex formation (e.g., λmax at 450–600 nm for DDQ complexes) .
- FT-IR : Detects shifts in ν(C≡N) and ν(C=O) vibrations. For example, ν(C≡N) in DDQ shifts from 2227.56 cm⁻¹ (free) to 2206.06 cm⁻¹ (complexed) due to electron transfer .
- 1H NMR : Downfield shifts in donor protons (e.g., N–H groups) indicate electron de-shielding upon complexation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing. Avoid skin contact and ensure proper ventilation. Follow industrial hygiene practices, particularly if classified as a skin hazard .
Advanced Research Questions
Q. How do DFT calculations elucidate charge transfer mechanisms in 1-CYHP complexes?
Density functional theory (DFT) with B3LYP/6-31G basis sets optimizes geometries and calculates bond lengths/angles. For [(1-CYHP)(DDQ)], elongation of C–Cl (1.7807 Å → 1.8033 Å) and C=O (1.2381 Å → 1.2617 Å) bonds confirms electron transfer from 1-CYHP to the acceptor. HOMO-LUMO energy gaps (e.g., ΔE = 3.2 eV for CTC1) quantify charge transfer efficiency .
Q. How are thermodynamic parameters (ΔH°, ΔS°, ΔG°) determined for CT complex formation?
Stability constants (KCT) are measured at 296–311 K using the Benesi-Hildebrand equation. Plotting ln KCT vs. 1/T yields ΔH° (slope) and ΔS° (intercept). For CTC1, ΔH° = -42.1 kJ/mol (exothermic) and ΔG° = -28.3 kJ/mol (spontaneous). Negative ΔG° confirms thermodynamically favorable binding .
Q. What molecular interactions drive DNA binding by 1-CYHP CT complexes?
UV-Vis titration with calf thymus DNA reveals hypochromism and red shifts, indicating intercalation or groove binding. Intrinsic binding constants (Kb = 3610 M⁻¹ for CTC1 vs. 2791 M⁻¹ for CTC2) correlate with acceptor electron-withdrawing strength. Competitive ethidium bromide assays quantify displacement efficiency .
Q. How do solvent and conformational dynamics affect 1-CYHP’s molecular structure?
NMR studies in solvents (CDCl₃, DMSO-d₆) show equatorial-axial conformational equilibria. In polar solvents, the equatorial form dominates due to solvation effects. DFT-derived chemical shifts (e.g., δ<sup>13</sup>C for cyclohexyl carbons) align with experimental data to validate solvent-dependent conformers .
Q. What pharmacological mechanisms are associated with 1-CYHP derivatives?
Derivatives like PB28 (σ₂ agonist/σ₁ antagonist) inhibit tumor growth (IC₅₀ = nM range) via caspase-independent apoptosis and P-glycoprotein downregulation. Synergy with doxorubicin increases intracellular drug accumulation by 75% in resistant cells, suggesting combinational therapy potential .
Methodological Tables
Q. Table 1: Key Bond Length Changes in CT Complexes
| Bond Type | Free Acceptor (Å) | Complexed (Å) | Change (Å) |
|---|---|---|---|
| DDQ: C–Cl (CTC1) | 1.7807 | 1.8033 | +0.0226 |
| CHL: C=O (CTC2) | 1.2381 | 1.2557 | +0.0176 |
| 1-CYHP: N–H (CTC1) | 1.010 | 1.025 | +0.015 |
| Source: DFT calculations |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
